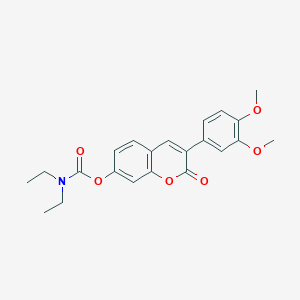

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene ring, followed by the attachment of the 3,4-dimethoxyphenyl group and the diethylcarbamate group. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could be hydrolyzed under acidic or basic conditions to yield diethylamine and a carbamic acid derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Synthesis and Complexation Study

Gündüz et al. (2006) explored the synthesis of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their complexation study. They prepared these compounds from trihydroxybenzaldehyde and corresponding methoxyphenylacetic acid. The stability constants for complexes with different ions were determined, highlighting the compound's potential in chemical complexation and analytical applications (Gündüz et al., 2006).

Structure-Property Relationship

Bucinskas et al. (2015) conducted a study on isomeric dimethoxycarbazoles, examining their solid-state structures, glass formation, thermal stabilities, and charge transporting properties. Their research contributes to understanding the structure-property relationships of compounds containing dimethoxyphenyl groups, applicable in materials science (Bucinskas et al., 2015).

Probe for Detection in Living Cells

Mani et al. (2018) synthesized a coumarin-pyrazolone probe for detecting Cr3+ ions in living cells. This study highlights the application of such compounds in biological imaging and intracellular detection, demonstrating their utility in biomedical research (Mani et al., 2018).

Antibacterial and Antioxidant Activities

Al-ayed (2011) explored the synthesis of novel coumarin derivatives and their potential as antibacterial and antioxidant agents. This study indicates the significance of such compounds in pharmaceutical research, particularly in developing new antibacterial and antioxidant therapies (Al-ayed, 2011).

Chromatographic Resolution

Okamoto et al. (1986) investigated cellulose triphenylcarbamate derivatives for their chiral recognition abilities as stationary phases in chromatography. The findings are relevant to analytical chemistry, particularly in enantiomeric separation techniques (Okamoto et al., 1986).

Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized coumarin derivatives and tested them as potential antihyperglycemic agents. This research contributes to the field of medicinal chemistry, especially in the development of new treatments for diabetes (Kenchappa et al., 2017).

P-Glycoprotein Inhibitor Metabolism

Paek et al. (2006) studied the metabolism of a new P-glycoprotein inhibitor, highlighting the metabolic pathways in rats. This research is crucial for understanding the pharmacokinetics of such inhibitors, relevant in cancer treatment (Paek et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-9-7-15-11-17(21(24)29-19(15)13-16)14-8-10-18(26-3)20(12-14)27-4/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBLPCMLFVLZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)

![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide](/img/structure/B2741640.png)